molecular formula C9H9BrClN B13628811 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine

Cat. No.: B13628811
M. Wt: 246.53 g/mol
InChI Key: DDQUXNZQHPYYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H9BrClN This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 2-bromo-5-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products include imines and secondary amines.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine
  • 2-(2-Bromophenyl)cyclopropan-1-amine
  • 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

2-(2-Bromo-5-chlorophenyl)cyclopropan-1-amine is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

2-(2-bromo-5-chlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9BrClN/c10-8-2-1-5(11)3-6(8)7-4-9(7)12/h1-3,7,9H,4,12H2

InChI Key

DDQUXNZQHPYYCL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.